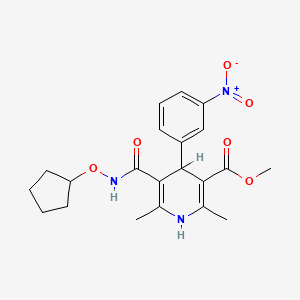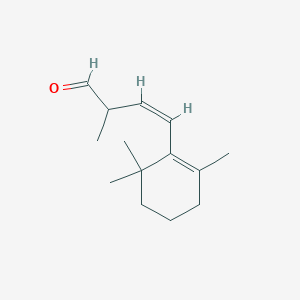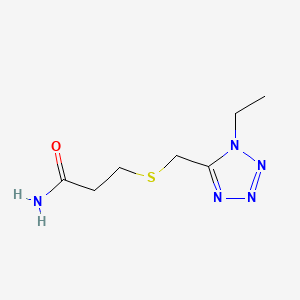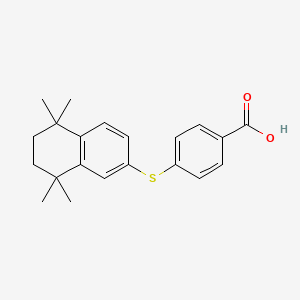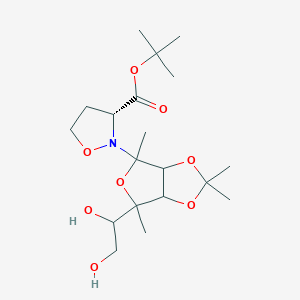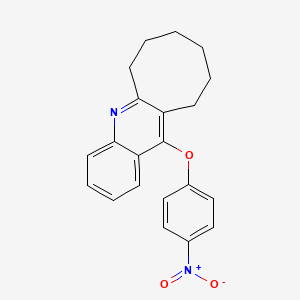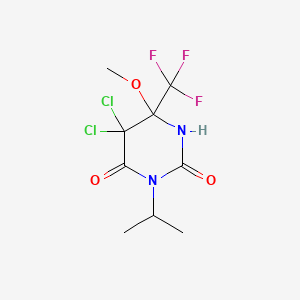
5,5-Dichloro-3-isopropyl-6-methoxy-6-(trifluoromethyl)hydrouracil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Dichloro-3-isopropyl-6-methoxy-6-(trifluoromethyl)hydrouracil is a synthetic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds that play a crucial role in various biological processes, including the structure of nucleic acids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dichloro-3-isopropyl-6-methoxy-6-(trifluoromethyl)hydrouracil typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4,6-dichloro-5-methoxypyrimidine with isopropylamine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 70°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
5,5-Dichloro-3-isopropyl-6-methoxy-6-(trifluoromethyl)hydrouracil can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The methoxy group can be hydrolyzed to form the corresponding hydroxyl derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of 5,5-dichloro-3-isopropyl-6-hydroxy-6-(trifluoromethyl)hydrouracil.
Oxidation: Formation of 5,5-dichloro-3-isopropyl-6-methoxy-6-(trifluoromethyl)pyrimidine-2,4-dione.
Reduction: Formation of this compound derivatives with reduced functional groups.
科学的研究の応用
5,5-Dichloro-3-isopropyl-6-methoxy-6-(trifluoromethyl)hydrouracil has a wide range of applications in scientific research:
Biology: Studied for its potential as an enzyme inhibitor, particularly in pathways involving pyrimidine metabolism.
Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced chemical resistance.
作用機序
The mechanism of action of 5,5-Dichloro-3-isopropyl-6-methoxy-6-(trifluoromethyl)hydrouracil involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby disrupting the normal metabolic processes. This inhibition can lead to the suppression of viral replication or the induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
5,5-Dichloro-6-methoxy-6-(trifluoromethyl)pyrimidine: Lacks the isopropyl group, resulting in different chemical properties and biological activities.
3-Isopropyl-6-methoxy-6-(trifluoromethyl)pyrimidine:
6-Methoxy-6-(trifluoromethyl)pyrimidine: A simpler derivative with fewer substituents, used as a precursor in various synthetic pathways.
Uniqueness
5,5-Dichloro-3-isopropyl-6-methoxy-6-(trifluoromethyl)hydrouracil is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both chlorine and trifluoromethyl groups enhances its reactivity and potential as a versatile intermediate in organic synthesis. Additionally, the isopropyl group contributes to its lipophilicity, affecting its interaction with biological membranes and enzymes .
特性
CAS番号 |
26752-60-3 |
|---|---|
分子式 |
C9H11Cl2F3N2O3 |
分子量 |
323.09 g/mol |
IUPAC名 |
5,5-dichloro-6-methoxy-3-propan-2-yl-6-(trifluoromethyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H11Cl2F3N2O3/c1-4(2)16-5(17)7(10,11)8(19-3,9(12,13)14)15-6(16)18/h4H,1-3H3,(H,15,18) |
InChIキー |
SNOKPWVDGVTDDC-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C(=O)C(C(NC1=O)(C(F)(F)F)OC)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






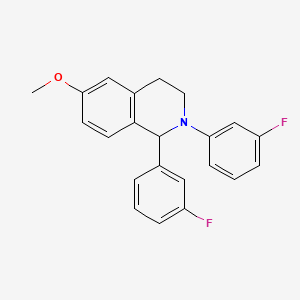
![sodium;(2R,3R)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B15187470.png)
